

Spectroscopic data for (S)-(-)-2-(Boc-amino)-1,5-pentanediol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(-)-2-(Boc-amino)-1,5-pentanediol

Cat. No.: B061154

[Get Quote](#)

A comprehensive analysis of the spectroscopic properties of **(S)-(-)-2-(Boc-amino)-1,5-pentanediol** is crucial for its application in chemical research and drug development. This technical guide provides a detailed overview of its spectroscopic signature, experimental protocols for its synthesis and analysis, and a logical framework for structural confirmation. While specific published spectra for this compound are not widely available, this guide presents predicted data based on established principles of spectroscopy and analysis of analogous structures.

Physicochemical Properties

Basic physicochemical information for **(S)-(-)-2-(Boc-amino)-1,5-pentanediol** is summarized below.

Property	Value	Reference
CAS Number	162955-48-8	[1] [2] [3]
Molecular Formula	C ₁₀ H ₂₁ NO ₄	[1] [2] [3]
Molecular Weight	219.28 g/mol	[1] [2] [3]
Melting Point	59-62 °C	[2]
Optical Activity	[α] ₂₀ /D -15° (c = 1 in chloroform)	[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(S)-(-)-2-(Boc-amino)-1,5-pentanediol**. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of similar compounds.

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.80	d	1H	-NH-
~3.65	m	2H	-CH ₂ -OH (C1)
~3.60	t	2H	-CH ₂ -OH (C5)
~3.50	m	1H	-CH- (C2)
~1.70 - 1.40	m	4H	-CH ₂ - (C3, C4)
1.44	s	9H	-C(CH ₃) ₃ (Boc)
~2.50 - 3.50	br s	2H	-OH (exchangeable)

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~156.5	-C=O (Boc)
~79.5	-C(CH ₃) ₃ (Boc)
~65.0	-CH ₂ -OH (C1)
~62.5	-CH ₂ -OH (C5)
~53.0	-CH- (C2)
~30.0	-CH ₂ - (C3)
~28.4	-C(CH ₃) ₃ (Boc)
~25.5	-CH ₂ - (C4)

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 (broad)	Strong	O-H stretch (hydroxyl groups)
~3350	Medium	N-H stretch (amide)
2975, 2935, 2870	Medium	C-H stretch (aliphatic)
~1690	Strong	C=O stretch (Boc carbonyl)
~1520	Strong	N-H bend (amide II)
~1170	Strong	C-O stretch (Boc ester)
~1050	Strong	C-O stretch (primary alcohols)

Mass Spectrometry (MS)

m/z Ratio	Predicted Fragment Ion
220.15	$[M+H]^+$
202.14	$[M - H_2O + H]^+$
164.12	$[M - C_4H_9O + H]^+$ or $[M - tBu + H]^+$
146.11	$[M - C_4H_9O_2 + H]^+$ or $[M - Boc + H]^+$
119.09	$[M - C_5H_9O_2]^+$ (unprotected amino diol)
102.09	$[M - C_5H_9O_2 - H_2O]^+$
57.07	$[C_4H_9]^+$ (tert-butyl cation)

Experimental Protocols

Synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol

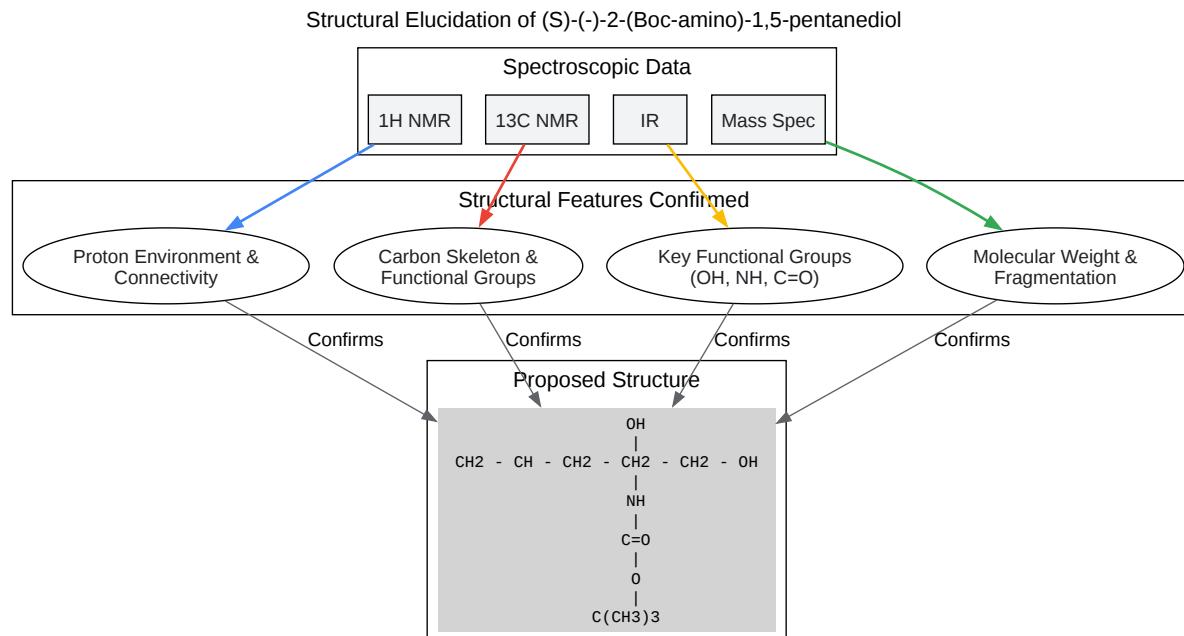
This protocol is adapted from the synthesis of similar amino diols starting from L-glutamic acid.

- Esterification of L-Glutamic Acid:
 - Suspend L-glutamic acid (1 equivalent) in methanol (10 volumes).
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add thionyl chloride (2.2 equivalents) dropwise while maintaining the temperature below 10 °C.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
 - Remove the solvent under reduced pressure to obtain dimethyl L-glutamate hydrochloride as a crude oil.
- N-Boc Protection:
 - Dissolve the crude dimethyl L-glutamate hydrochloride in dichloromethane (DCM, 10 volumes).

- Cool the solution to 0 °C.
- Add triethylamine (4 equivalents) dropwise, followed by di-tert-butyl dicarbonate (Boc)₂O (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
- Allow the reaction to warm to room temperature and stir for 8-12 hours.
- Wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.

- Reduction to the Diol:
 - Dissolve the Boc-protected diester in anhydrous tetrahydrofuran (THF, 15 volumes) under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0 °C.
 - Slowly add lithium borohydride (LiBH₄) (4 equivalents) portion-wise.
 - Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
 - Cool the reaction back to 0 °C and quench by the slow addition of water, followed by 1 M HCl until the solution is acidic.
 - Extract the product with ethyl acetate (3 x 10 volumes).
 - Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure **(S)-(-)-2-(Boc-amino)-1,5-pentanediol**.

Spectroscopic Analysis


- NMR Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
- Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts using the residual solvent peak as a reference.

- IR Spectroscopy:
 - Acquire the IR spectrum using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
 - Place a small amount of the solid sample directly on the ATR crystal.
 - Record the spectrum over a range of 4000-400 cm^{-1} .
- Mass Spectrometry:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$ and characteristic fragment ions.

Visualization of Structural Elucidation

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural confirmation of **(S)-(-)-2-(Boc-amino)-1,5-pentanediol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clearsynth.com [clearsynth.com]
- 2. (S)-(-)-2-(Boc-アミノ)-1,5-ペンタンジオール 97% | Sigma-Aldrich [sigmaaldrich.com](https://www.sigmaaldrich.com)
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectroscopic data for (S)-(-)-2-(Boc-amino)-1,5-pentanediol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b061154#spectroscopic-data-for-s-2-boc-amino-1-5-pentanediol\]](https://www.benchchem.com/product/b061154#spectroscopic-data-for-s-2-boc-amino-1-5-pentanediol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com